6-Iodo-5-methyl-4(3H)-quinazolinone is a heterocyclic compound characterized by its unique quinazolinone structure, which features a fused ring system. This compound is notable for its potential biological activities and applications in medicinal chemistry. Its chemical formula is , and it has a molecular weight of approximately 286.07 g/mol. The compound is classified under quinazolinones, which are recognized for their diverse pharmacological properties.
The compound can be sourced from various chemical suppliers and is classified as a member of the quinazolinone family, which includes numerous derivatives known for their biological activities. The International Chemical Identifier (InChI) for 6-Iodo-5-methyl-4(3H)-quinazolinone is provided in databases like Chemsrc, where it is listed under the CAS number 201298-40-0 . Quinazolinones are often explored for their roles in drug development due to their structural versatility and ability to interact with biological targets.
The synthesis of 6-Iodo-5-methyl-4(3H)-quinazolinone can be achieved through various methods, including cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives or other substituted anilines. One common approach involves the reaction of 2-amino-3-iodobenzoic acid with methyl isocyanate, leading to the formation of the quinazolinone structure through cyclization and subsequent methylation processes.
The synthetic route may include the following steps:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product .
The molecular structure of 6-Iodo-5-methyl-4(3H)-quinazolinone features a quinazolinone core with a methyl group at the 5-position and an iodine atom at the 6-position. This configuration affects both the compound's physical properties and its reactivity.
Key structural data includes:
The structural representation can be visualized using molecular modeling software, which aids in understanding its three-dimensional conformation and potential interactions with biological targets.
6-Iodo-5-methyl-4(3H)-quinazolinone participates in various chemical reactions typical of quinazolinones, including:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of 6-Iodo-5-methyl-4(3H)-quinazolinone involves its interaction with specific biological targets, often enzymes or receptors involved in disease pathways. Quinazolinones are known to exhibit activities such as:
Research indicates that the presence of iodine may enhance binding affinity or alter the selectivity of these compounds towards their targets .
The physical properties of 6-Iodo-5-methyl-4(3H)-quinazolinone include:
Chemical properties include:
6-Iodo-5-methyl-4(3H)-quinazolinone has several applications in scientific research:
6-Iodo-5-methyl-4(3H)-quinazolinone and its structural analogs function as ATP-competitive inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds selectively bind to the ATP-binding cleft of EGFR, obstructing autophosphorylation and subsequent activation of downstream oncogenic signaling cascades. Key mechanistic studies demonstrate potent inhibition of both wild-type (EGFRWT) and mutant isoforms (e.g., EGFRT790M), with half-maximal inhibitory concentrations (IC50) in the sub-micromolar range. For example, iodoquinazoline derivative 9c (structurally related to 6-iodo-5-methyl-4(3H)-quinazolinone) exhibits IC50 values of 0.15 µM (EGFRWT) and 0.22 µM (EGFRT790M) [2]. This inhibition disrupts the phosphorylation of critical effectors like ERK1/2 and Akt, thereby arresting tumor cell proliferation and survival [7] [10].
Table 1: Kinase Inhibition Profile of Select Iodoquinazoline Derivatives
Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) | VEGFR-2 IC50 (µM) |
---|---|---|---|
9c | 0.15 | 0.22 | 0.85 |
5d | 0.40 | 0.45 | 1.25 |
Erlotinib* | 0.02 | >10 | ND |
Reference drug; ND: Not determined [2] [5].
Computational docking analyses reveal that 6-iodo-5-methyl-4(3H)-quinazolinone derivatives form stable complexes within EGFR’s ATP-binding pocket. The iodine atom at position 6 enhances hydrophobic contacts with residues like Leu718 and Val702, while the quinazolinone core anchors hydrogen bonds with Met793 (backbone NH) and Thr854 (sidechain OH). For instance, derivative 3d (6-iodo-2-methylquinazolinone) exhibits a binding energy of −9.8 kcal/mol, surpassing erlotinib (−8.5 kcal/mol) in affinity predictions [8]. The methyl group at position 5 further stabilizes van der Waals interactions with Leu844, critical for circumventing steric hindrance in mutant EGFR isoforms [2] [8].
Table 2: Key Binding Interactions of Iodoquinazolines in EGFR Kinase Domain
Residue | Interaction Type | Role in Binding |
---|---|---|
Met793 | H-bond (backbone) | Anchors quinazolinone N1 and N3 atoms |
Thr854 | H-bond (sidechain) | Stabilizes C4 carbonyl |
Leu718 | Hydrophobic | Binds iodine atom at position 6 |
Leu844 | Hydrophobic | Interacts with methyl group at position 5 |
In triple-negative breast cancer (TNBC) models, 6-iodo-5-methyl-4(3H)-quinazolinone derivatives synergize with conventional chemotherapeutics by overcoming EGFR-mediated resistance pathways. Combining derivative 13e (iodoquinazoline bearing a pyrimidinone-thioacetamide moiety) with doxorubicin reduces IC50 values by 8.2-fold in MDA-MB-231 cells compared to monotherapy [7]. This synergy arises from dual suppression of EGFR phosphorylation and P-glycoprotein efflux activity, enhancing intracellular doxorubicin accumulation. Transcriptomic analyses confirm downregulation of EGFR, PI3K, and MDR1 genes in combinatorial regimens, underscoring their potential in treatment-refractory TNBC [2] [7].
The pro-apoptotic effects of 6-iodo-5-methyl-4(3H)-quinazolinone derivatives are mediated through mitochondrial pathway activation. In cervical cancer (HeLa) and NSCLC (A549) models, derivative 3d upregulates caspase-3 expression by 4.5-fold while suppressing anti-apoptotic Bcl-2 by 70% [8] [10]. This imbalance triggers cytochrome c release and PARP cleavage, culminating in apoptosis. Western blot analyses confirm dose-dependent caspase-3 activation and Bcl-2 phosphorylation at serine 70, validating target engagement in EGFR-dysregulated tumors [7] [10].
Table 3: Apoptotic Biomarker Modulation by Iodoquinazoline Derivatives
Compound | Caspase-3 Induction (Fold) | Bcl-2 Suppression (%) | Cancer Model |
---|---|---|---|
3d | 4.5 | 70 | HeLa (cervical) |
9c | 3.8 | 65 | A549 (NSCLC) |
13e | 5.2 | 75 | MDA-MB-231 (TNBC) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1